molecular formula C12H20N2O6S2 B12215469 N,N'-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide

N,N'-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide

Cat. No.: B12215469
M. Wt: 352.4 g/mol
InChI Key: SDLWOYXXQFUFJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N’-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide is a compound that has garnered attention in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes two 3-methyl-1,1-dioxidotetrahydrothiophen-3-yl groups attached to an ethanediamide backbone. The presence of the sulfone groups (1,1-dioxidotetrahydrothiophen) imparts specific chemical properties that make this compound of interest for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide typically involves the reaction of 3-methyl-1,1-dioxidotetrahydrothiophene with ethanediamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield and purity of the compound.

Industrial Production Methods

On an industrial scale, the production of N,N’-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide involves similar synthetic routes but with larger quantities of reactants and more robust equipment. The process is scaled up to accommodate the increased demand for the compound, and additional purification steps may be implemented to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the sulfone groups and the ethanediamide backbone.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can reduce the compound, potentially converting the sulfone groups to sulfides.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the ethanediamide backbone, with reagents such as alkyl halides or acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides. Substitution reactions can result in various derivatives with different functional groups attached to the nitrogen atoms.

Scientific Research Applications

N,N’-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, such as its role in modulating specific biological pathways or its use as a drug candidate.

    Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of N,N’-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide involves its interaction with specific molecular targets and pathways. The sulfone groups are known to interact with various enzymes and receptors, potentially modulating their activity. The compound may also influence cellular signaling pathways, leading to changes in cellular behavior and function.

Comparison with Similar Compounds

Similar Compounds

    N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide: This compound shares the sulfone group and has similar chemical properties.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)acetamide: Another compound with the sulfone group, used in similar applications.

Uniqueness

N,N’-bis(3-methyl-1,1-dioxidotetrahydrothiophen-3-yl)ethanediamide is unique due to its specific structure, which includes two sulfone groups attached to an ethanediamide backbone. This structure imparts distinct chemical properties and potential biological activities that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H20N2O6S2

Molecular Weight

352.4 g/mol

IUPAC Name

N,N'-bis(3-methyl-1,1-dioxothiolan-3-yl)oxamide

InChI

InChI=1S/C12H20N2O6S2/c1-11(3-5-21(17,18)7-11)13-9(15)10(16)14-12(2)4-6-22(19,20)8-12/h3-8H2,1-2H3,(H,13,15)(H,14,16)

InChI Key

SDLWOYXXQFUFJE-UHFFFAOYSA-N

Canonical SMILES

CC1(CCS(=O)(=O)C1)NC(=O)C(=O)NC2(CCS(=O)(=O)C2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.